Estrane
CAS No.: 24749-37-9
Cat. No.: VC1818886
Molecular Formula: C18H30
Molecular Weight: 246.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24749-37-9 |
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Molecular Formula | C18H30 |
Molecular Weight | 246.4 g/mol |
IUPAC Name | (8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |
Standard InChI | InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1 |
Standard InChI Key | GRXPVLPQNMUNNX-MHJRRCNVSA-N |
Isomeric SMILES | C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2 |
SMILES | CC12CCCC1C3CCC4CCCCC4C3CC2 |
Canonical SMILES | CC12CCCC1C3CCC4CCCCC4C3CC2 |
Fundamental Structure and Classification
Chemical Identity and Nomenclature
Estrane is formally identified as a steroid fundamental parent with the IUPAC name (8S,9S,10S,13S,14S)-13-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene . The compound possesses several synonyms documented in chemical databases, including oestrane, 19-Norandrostane, and Oestran . Estrane is cataloged with the CAS registry number 24749-37-9 and is classified under various chemical identification systems including PubChem (CID 5460658), ChEBI (CHEBI:23966), and KEGG (C19641) .
Structural Features
Estrane consists of four fused rings forming the characteristic steroid nucleus: three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). This tetracyclic structure provides the scaffold upon which numerous functional groups can be attached to produce various estrane derivatives with distinct biological activities. The structure lacks the angular methyl group at position C-10 that is present in androstane, making it a 19-norandrostane derivative .
Chemical Properties and Isomeric Forms
Molecular Composition and Physical Properties
Estrane has a molecular formula of C₁₈H₃₀ with a calculated molecular weight of 246.430 g/mol . Table 1 summarizes the key physical and chemical properties of estrane.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₃₀ | |
Molecular Weight | 246.4 g/mol | |
Elemental Composition | C: 87.73%, H: 12.27% | |
Creation Date (PubChem) | September 16, 2004 | |
Modification Date | February 22, 2025 |
Isomeric Variations
A significant structural characteristic of estrane is the existence of two primary isomeric forms: 5α-estrane and 5β-estrane . These isomers differ in the stereochemical orientation of the hydrogen atom at position C-5:
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5α-estrane: The hydrogen at C-5 is positioned below the plane of the steroid nucleus, resulting in a trans configuration between rings A and B. This configuration creates a relatively flat, extended molecular structure.
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5β-estrane: The hydrogen at C-5 is positioned above the plane of the steroid rings, creating a cis configuration between rings A and B. This orientation results in a bent or folded molecular structure where the A ring is perpendicular to the plane formed by rings B, C, and D .
These stereochemical differences significantly impact the three-dimensional structure and consequently the biological activity of estrane derivatives.
Derivatization and Synthetic Approaches
Key Derivatives and Their Properties
The estrane scaffold serves as the foundation for numerous biologically active compounds. Two notable derivatives identified in the research include:
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Estrane-3,17-dione: A potent inhibitor of isomerase with the molecular formula C₁₈H₂₆O₂ and a molecular weight of 274.3978 g/mol. This compound belongs to the class of 3-oxo-5-alpha-steroids and 17-oxosteroids .
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Estrane-3,17-diol, (3alpha,5beta,17beta)-: Also known as 5β-Estrane-3α,17β-diol, this is a 3-hydroxy steroid with molecular formula C₁₈H₃₀O₂ and molecular weight of 278.4 g/mol .
Synthetic Methodologies
Significant advances have been made in the synthesis of estrane derivatives, particularly in the development of novel synthetic pathways. A groundbreaking approach involves radical-mediated cascade reactions for the total synthesis of estrone. This methodology utilizes treatments such as Bu₃SnH/2,2'-azobis(isobutyronitrile) (AIBN) to trigger radical macrocyclization followed by sequential radical transannulation reactions .
Biological Activity and Pharmacological Applications
Anticancer Properties
Recent research has highlighted the potential therapeutic applications of estrane derivatives, particularly in treating hormone-dependent cancers. Studies have demonstrated that various estrane derivatives exhibit cytotoxic effects against breast, endometrial, and ovarian cancer cell lines .
Specifically, investigation of 36 different estrane derivatives revealed that compounds with specific structural modifications show selective cytotoxicity against cancer cells while minimizing effects on normal cells. For instance:
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Estrane derivative designated as "3" showed stronger effects on the endometrial cancer cell line KLE compared to control HIEEC cells, with an IC₅₀ value of 32.6 μM.
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Compound designated as "4_2Cl" demonstrated significant activity against the Ishikawa endometrial cancer cell line (IC₅₀ = 17.9 μM) and was particularly effective against the ovarian cancer cell line COV362 with an IC₅₀ value of 3.6 μM .
Structure-Activity Relationships
Research findings indicate that specific structural modifications to the estrane backbone can enhance selectivity and potency against cancer cells. Halogenation, particularly the addition of halogens at carbon positions 2 and/or 4, has been shown to increase selectivity for endometrial cancer cells . These findings suggest the potential of estrane derivatives as lead compounds for anticancer drug development.
Classification in Chemical Taxonomy
From a chemical taxonomy perspective, estrane derivatives belong to the class of organic compounds known as steroids and steroid derivatives. More specifically, they are categorized under estrane steroids, a subclass of steroids with a structure containing a 3-hydroxylated estrane . The complete taxonomic classification according to chemical databases is presented in Table 2.
Taxonomic Level | Classification |
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Kingdom | Organic compounds |
Super Class | Lipids and lipid-like molecules |
Class | Steroids and steroid derivatives |
Sub Class | Estrane steroids |
Direct Parent | Estrogens and derivatives |
Alternative Parents | 3-oxo-5-alpha-steroids / 17-oxosteroids / Cyclic ketones / Organic oxides / Hydrocarbon derivatives |
Current Research Directions and Future Prospects
Recent Advances
Recent research has focused on developing estrane derivatives with enhanced pharmacological profiles, particularly those with selectivity for specific disease states. The development of compounds with minimal estrogenic activity that can interfere with either local estrogen formation or estrogen action via estrogen receptors represents a significant advancement in the field .
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